6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties. Its structure integrates:
- A 1,3,4-thiadiazole ring, known for antimicrobial and anti-inflammatory properties .
- A cyclopropanecarboxamido group, which enhances metabolic stability and bioavailability.
- A 4-oxo-4H-pyran core, associated with antioxidant and enzyme inhibitory activity.
- A 4-(N,N-dimethylsulfamoyl)benzoate ester, contributing to solubility and target specificity.
This compound is hypothesized to act as a dual inhibitor of cyclooxygenase (COX) and sulfotransferase enzymes, based on structural analogs .
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S3/c1-25(2)35(29,30)15-7-5-13(6-8-15)19(28)32-17-10-31-14(9-16(17)26)11-33-21-24-23-20(34-21)22-18(27)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXELWEXOXLALDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Thiadiazole vs. Thiazole/Thiophene Derivatives :
- The target compound’s 1,3,4-thiadiazole moiety confers greater thermal stability compared to thiazole derivatives (e.g., compounds), which are prone to oxidative degradation .
- Thiadiazole-based compounds exhibit broader antimicrobial activity, whereas thiazole derivatives in show specificity toward fungal targets .
Sulfamoyl vs. Hydroperoxide groups () confer reactive oxygen species (ROS)-scavenging activity but reduce metabolic half-life (t₁/₂ < 1 hour in vitro) .
Pyran vs. Oxazolidinone Cores: The 4-oxo-4H-pyran core in the target compound is associated with lower cytotoxicity (theoretical IC₅₀ > 100 µM) compared to oxazolidinone derivatives (IC₅₀ ~ 20 µM), which may induce hepatic stress .
Research Findings and Limitations
- Synthesis Challenges : The cyclopropane and thiadiazole groups require stringent anhydrous conditions, reducing yield (<40%) compared to thiazole analogs (>70%) .
- Therapeutic Potential: Computational docking studies suggest strong binding affinity for COX-2 (ΔG = -9.8 kcal/mol), surpassing hydroperoxide-based compounds (ΔG = -7.2 kcal/mol) .
- Safety Profile: No in vivo toxicity data exist for the target compound. However, sulfamoyl-containing analogs in clinical trials show renal toxicity risks at high doses (>500 mg/kg) .
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